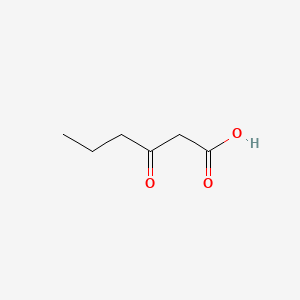

3-氧代己酸

描述

3-Oxohexanoic acid is a 3-oxo monocarboxylic acid . It is functionally related to hexanoic acid . It is a fatty acid formed by the action of Fatty acid synthases from acetyl-CoA and malonyl-CoA precursors . This fatty acid is involved in fatty acid biosynthesis .

Molecular Structure Analysis

The molecular formula of 3-Oxohexanoic acid is C6H10O3 . The exact mass is 130.062994177 g/mol . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The topological polar surface area is 54.4 Ų .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxohexanoic acid include a density of 1.1±0.1 g/cm³, a boiling point of 245.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 53.1±6.0 kJ/mol, and the flash point is 116.6±19.1 °C . The index of refraction is 1.440, and the molar refractivity is 31.4±0.3 cm³ .科学研究应用

Catalysis in Organic Synthesis

3-Oxohexanoic acid: is a product of the oxidation reactions catalyzed by Dawson-type polyoxometalates (POMs) using hydrogen peroxide . This reaction is significant in the synthesis of various organic compounds, including levulinic , adipic , and glutaric acids . The high catalytic activity of POMs in producing 3-Oxohexanoic acid underscores its potential as an intermediate in the large-scale synthesis of these commercially valuable compounds.

Fatty Acid Biosynthesis

As a fatty acid, 3-Oxohexanoic acid is formed by the action of fatty acid synthases from acetyl-CoA and malonyl-CoA precursors . It plays a crucial role in the biosynthesis of fatty acids, particularly as a product of the reaction between malonic acid and enzymes like beta-ketoacyl-acyl-carrier-protein synthase. Understanding its role in this pathway can lead to insights into metabolic diseases and the development of therapeutic strategies.

Metabolite in Bacterial Communication

3-Oxohexanoic acid: serves as a building block for bacterial autoinducers . These autoinducers are part of the quorum sensing mechanism, which bacteria use to regulate gene expression in response to changes in cell-population density. Studying this application can lead to the development of novel antibiotics and treatments for bacterial infections.

作用机制

Target of Action

The primary target of 3-Oxohexanoic acid is the fatty acid synthases . These enzymes are responsible for the synthesis of fatty acids from acetyl-CoA and malonyl-CoA precursors . The fatty acid synthases interact with 3-Oxohexanoic acid to facilitate its role in fatty acid biosynthesis .

Mode of Action

3-Oxohexanoic acid is formed by the action of fatty acid synthases from acetyl-CoA and malonyl-CoA precursors . Specifically, it is the product of a reaction between malonic acid and three enzymes: beta-ketoacyl-acyl-carrier-protein synthase, fatty-acid Synthase, and beta-ketoacyl-acyl-carrier-protein synthase II . This interaction results in the formation of 3-Oxohexanoic acid, which plays a crucial role in fatty acid biosynthesis .

Biochemical Pathways

3-Oxohexanoic acid is involved in the fatty acid biosynthesis pathway . This pathway is essential for the production of fatty acids, which are vital components of cell membranes and are also used for energy storage. The formation of 3-Oxohexanoic acid in this pathway affects the production of fatty acids and, consequently, the overall lipid metabolism within the cell .

Pharmacokinetics

Its water solubility is predicted to be 339 mg/mL , which may influence its bioavailability and distribution within the body.

Result of Action

The primary molecular effect of 3-Oxohexanoic acid’s action is the production of fatty acids through the fatty acid biosynthesis pathway . This leads to changes in the cellular lipid profile, which can affect various cellular processes, including membrane fluidity and signal transduction .

属性

IUPAC Name |

3-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCLDNALSPBWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331429 | |

| Record name | 3-Oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxohexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Oxohexanoic acid | |

CAS RN |

4380-91-0 | |

| Record name | 3-Oxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4380-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ketohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-KETOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE57VKD6VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Oxohexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

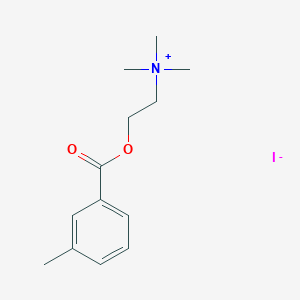

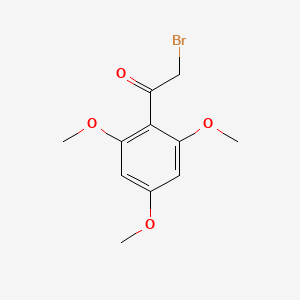

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-oxohexanoic acid in biological systems?

A: 3-oxohexanoic acid, often found as 2-ethyl-3-oxohexanoic acid, is a key metabolite of 2-ethylhexanoic acid (2-EHA) in humans. [] 2-EHA itself is a significant metabolite of certain phthalates, compounds widely used in plastics manufacturing. [] Understanding the metabolic fate of 2-EHA, and thus the role of 3-oxohexanoic acid, is crucial due to the widespread exposure to phthalates and their potential health effects.

Q2: How is 3-oxohexanoic acid formed in biological systems?

A: Research suggests that Penicillium roqueforti, a fungus found in blue cheese, produces 2-pentanone from hexanoic acid through a process resembling β-oxidation. [] This pathway might also be relevant in humans for the production of 2-pentanone, a methylketone whose levels increase during fasting. [] While the exact mechanism in humans requires further investigation, the fungal model provides valuable insights into potential metabolic routes.

Q3: Why was there confusion regarding the major urinary metabolite of 2-ethylhexanoic acid in previous studies?

A: Earlier studies incorrectly identified 4-heptanone as the primary metabolite of 2-ethylhexanoic acid. [] This error stemmed from the decarboxylation of the actual major metabolite, 3-oxo-2-ethylhexanoic acid (3-oxo-2-EHA), during analysis without immediate methylation of the urine extract. [] This highlights the importance of appropriate sample preparation techniques for accurate metabolite identification.

Q4: What are the implications of using (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid in organic synthesis?

A: This particular molecule serves as a crucial building block in synthesizing derivatives of didemnins, a family of marine natural products exhibiting antineoplastic activity. [] Developing efficient synthetic routes for these derivatives, like those employing protected forms of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, is essential for exploring their therapeutic potential. []

Q5: What novel synthetic approaches have been explored for incorporating (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid into more complex molecules?

A: Copper(I)-promoted condensation reactions have shown promise in linking α-amino acids, like leucine, with β-keto thioesters derived from (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid. [, ] This method offers a controlled approach to creating peptide-like structures containing this specific building block, potentially leading to new molecules with interesting biological properties.

Q6: How can we analyze 2-ethylhexanoic acid and its metabolites like 3-oxo-2-ethylhexanoic acid in biological samples?

A: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to simultaneously analyze 2-ethylhexanoic acid and its metabolites, including 2-ethyl-3-hydroxyhexanoic acid and 3-oxo-2-ethylhexanoic acid, in urine samples. [] This method allows for the quantification of these compounds, providing valuable data for studying exposure and metabolism of 2-ethylhexanoic acid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)